molecular formula C20H23F3N4O3 B2959360 N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 1171487-23-2

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B2959360
CAS No.: 1171487-23-2
M. Wt: 424.424
InChI Key: UWJXFZPJEXSHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a piperidin-1-yl group at position 6 and an ethyloxy linker connecting to an acetamide moiety.

Properties

IUPAC Name

N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3/c21-20(22,23)15-5-4-6-16(11-15)30-13-18(28)24-7-10-29-19-12-17(25-14-26-19)27-8-2-1-3-9-27/h4-6,11-12,14H,1-3,7-10,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJXFZPJEXSHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperidine ring, a pyrimidine moiety, and an acetamide linkage, which are known to influence its interaction with biological targets.

Chemical Structure

The compound's IUPAC name is this compound. Its structure can be represented as follows:

C20H24F3N3O3\text{C}_{20}\text{H}_{24}\text{F}_3\text{N}_3\text{O}_3

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

1. Anti-Cancer Activity:
Research indicates that compounds with similar structural motifs exhibit anti-cancer properties by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds related to this structure have been shown to inhibit poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in cells deficient in homologous recombination repair pathways.

2. Anti-inflammatory Effects:
The compound may exert anti-inflammatory effects by modulating the activity of inflammatory pathways. It is hypothesized that it could inhibit certain enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation.

3. Antimicrobial Properties:
Preliminary studies suggest that similar compounds possess antimicrobial activities against various pathogens. This opens avenues for its potential use in treating infections.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition: Binding to specific enzymes such as PARP, leading to altered cellular responses.
  • Receptor Modulation: Interaction with cell surface receptors that can trigger downstream signaling pathways associated with apoptosis or cell survival.

Research Findings and Case Studies

Several studies have explored the biological activity of structurally similar compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Similar AcetamideAnti-CancerInhibited PARP activity with IC50 values comparable to Olaparib.
Piperazine DerivativeAnti-inflammatoryDemonstrated significant reduction in inflammatory markers in vitro.
1,3,4-Oxadiazole HybridAntimicrobialShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of pyrimidine-based acetamide derivatives. Below is a systematic comparison with key analogs:

Structural Analogues from Patent Literature

The European patent EP 2 903 618 B1 (Examples 66–121) describes multiple analogs with pyrimidine cores and acetamide substituents. Notable examples include:

  • Example 72: N-isopropyl-2-(3-(2-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-4-yl)phenoxy)acetamide Key Differences: Incorporates a pyridin-4-ylamino group and a methylpiperazine substituent instead of piperidin-1-yl. The isopropyl group on the acetamide may reduce steric hindrance compared to the ethyloxy linker in the target compound.

Analogues with Trifluoromethylphenyl Groups

  • 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 1226454-52-9)
    • Key Differences : The trifluoromethyl group is at the ortho position of the phenyl ring, whereas the target compound has it at the meta position. This positional isomerism may significantly affect target affinity and metabolic pathways.
    • Molecular Weight : 394.4 vs. an estimated ~420–440 for the target compound (due to the ethyloxy linker).

Fluorophenyl and Methylpiperidine Derivatives

  • N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS 1226429-31-7)
    • Key Differences : Incorporates a 3-fluoro-4-methylphenyl group and a 4-methylpiperidin-1-yl substituent. The methyl group on the piperidine may enhance lipophilicity but reduce polar surface area compared to the unsubstituted piperidine in the target compound.
    • Molecular Weight : 372.4, indicating a simpler structure with fewer substituents.

Indole-Sulfonyl Hybrid Analogues

  • 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 878060-00-5) Key Differences: Replaces the pyrimidine core with an indole-sulfonyl scaffold.

Comparative Analysis Table

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrimidine Piperidin-1-yl (position 6), ethyloxy linker, 3-(trifluoromethyl)phenoxy ~420–440 (estimated) Enhanced linker flexibility; meta-CF₃ improves metabolic stability
Example 72 Pyrimidine 4-Methylpiperazin-1-yl, pyridin-4-ylamino, isopropyl acetamide Not provided Increased polarity due to piperazine; potential for improved solubility
CAS 1226454-52-9 Pyrimidine Piperidin-1-yl, ortho-CF₃ phenyl 394.4 Ortho-CF₃ may hinder binding to planar targets
CAS 1226429-31-7 Pyrimidine 4-Methylpiperidin-1-yl, 3-fluoro-4-methylphenyl 372.4 Methylpiperidine enhances lipophilicity; simpler structure
CAS 878060-00-5 Indole-sulfonyl 4-Methylpiperidin-1-yl, 3-(trifluoromethyl)phenyl 521.6 Sulfonyl group increases molecular weight and electron-withdrawing effects

Pharmacological and Physicochemical Insights

  • Linker Flexibility : The ethyloxy linker in the target compound may confer better conformational adaptability for target binding compared to rigid analogs like CAS 1226454-52-9 .
  • Trifluoromethyl Position : The meta-CF₃ group in the target compound likely offers superior steric and electronic compatibility with hydrophobic binding pockets compared to ortho-CF₃ derivatives .
  • Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., Example 72 ) exhibit higher polarity, which could enhance aqueous solubility but reduce membrane permeability relative to piperidine-based compounds.

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide to improve yield and purity?

  • Methodology :

  • Use nucleophilic substitution reactions under alkaline conditions to couple pyrimidine and piperidine moieties (as demonstrated in analogous pyrimidine-piperidine syntheses) .
  • Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to remove unreacted starting materials .
  • Employ mild acidic or reductive conditions (e.g., Fe powder in HCl) for nitro-to-amine reductions, ensuring minimal degradation of the trifluoromethylphenoxy group .
    • Key Parameters :
  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity (e.g., NMP for high-temperature coupling) and stoichiometry of condensing agents (e.g., DCC or EDCI) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm the presence of the piperidinyl proton environment (δ 1.4–2.8 ppm) and trifluoromethylphenoxy aromatic signals (δ 7.2–7.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₄F₃N₃O₃) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the pyrimidine-ether linkage .

Q. Which solvents and conditions are recommended for solubility and stability studies?

  • Methodology :

  • Test solubility in DMSO (stock solutions for biological assays) and aqueous buffers (pH 4–8) with surfactants (e.g., Tween-80) .
  • Assess stability under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC to detect degradation products (e.g., hydrolysis of the acetamide group) .

Advanced Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different assay systems?

  • Methodology :

  • Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition) via SPR or ITC against cellular assays (e.g., IC₅₀ in HEK293 vs. CHO cells) to identify off-target effects .
  • Metabolite Screening : Use LC-MS to detect metabolic byproducts (e.g., CYP450-mediated oxidation of the piperidine ring) that may explain discrepancies .
    • Case Study :
  • If conflicting cytotoxicity data arise, validate using isogenic cell lines (e.g., with/without specific transporters like P-gp) to assess efflux effects .

Q. What strategies are effective for designing derivatives to enhance metabolic stability without compromising potency?

  • Methodology :

  • Bioisosteric Replacement : Substitute the trifluoromethylphenoxy group with a trifluoromethoxy or chlorodifluoromethoxy moiety to reduce oxidative metabolism .
  • Prodrug Approach : Modify the acetamide group to a methyl ester, improving membrane permeability and in situ hydrolysis .
    • Computational Guidance :
  • Use DFT calculations (e.g., B3LYP/6-31G*) to predict metabolic hotspots and guide structural modifications .

Q. How can researchers address low reproducibility in scaled-up synthesis batches?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • DoE Optimization : Apply response surface methodology (RSM) to identify critical parameters (e.g., temperature, stirring rate) affecting yield .
    • Case Study :
  • If batch-to-batch variability occurs in the piperidine coupling step, pre-purify the pyrimidin-4-yl intermediate to >98% purity before etherification .

Data Analysis and Contradictions

Q. What statistical methods are recommended for analyzing dose-response data with high variability?

  • Methodology :

  • Use nonlinear regression (e.g., four-parameter logistic model) with outlier detection (Grubbs’ test) .
  • Apply Bayesian hierarchical modeling to account for inter-experimental variability in IC₅₀ determinations .

Q. How can computational methods enhance experimental design for this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., kinases) and prioritize derivatives for synthesis .
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to optimize reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.